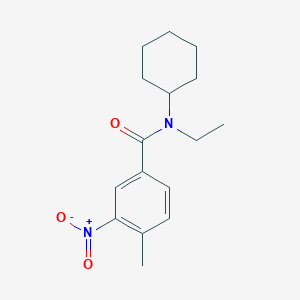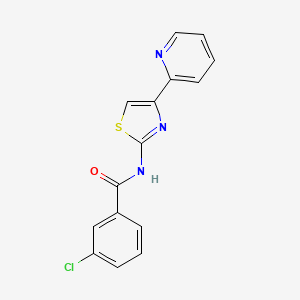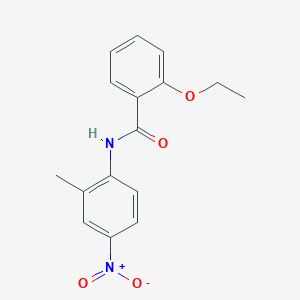![molecular formula C16H17FN4O B11025673 4-amino-2-[(4-fluorophenyl)amino]-7,7-dimethyl-7,8-dihydroquinazolin-5(6H)-one](/img/structure/B11025673.png)
4-amino-2-[(4-fluorophenyl)amino]-7,7-dimethyl-7,8-dihydroquinazolin-5(6H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-amino-2-[(4-fluorophenyl)amino]-7,7-dimethyl-7,8-dihydroquinazolin-5(6H)-one is a complex organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a quinazolinone core, which is a common structural motif in many biologically active molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-2-[(4-fluorophenyl)amino]-7,7-dimethyl-7,8-dihydroquinazolin-5(6H)-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Quinazolinone Core: This step involves the cyclization of an appropriate precursor, such as an anthranilic acid derivative, under acidic or basic conditions.
Introduction of the Fluorophenyl Group: This can be achieved through a nucleophilic aromatic substitution reaction, where a fluorinated aromatic amine reacts with the quinazolinone intermediate.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Chemischer Reaktionen
Types of Reactions
4-amino-2-[(4-fluorophenyl)amino]-7,7-dimethyl-7,8-dihydroquinazolin-5(6H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are often used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various alkyl or aryl groups.
Wissenschaftliche Forschungsanwendungen
Biology: It has been investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is of interest for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: It can be used in the development of new materials with unique properties, such as high thermal stability and specific electronic characteristics.
Wirkmechanismus
The mechanism of action of 4-amino-2-[(4-fluorophenyl)amino]-7,7-dimethyl-7,8-dihydroquinazolin-5(6H)-one involves its interaction with specific molecular targets in biological systems. These targets may include enzymes, receptors, and other proteins that play critical roles in various biological processes. The compound’s effects are mediated through its ability to bind to these targets and modulate their activity, leading to changes in cellular function and signaling pathways.
Vergleich Mit ähnlichen Verbindungen
4-amino-2-[(4-fluorophenyl)amino]-7,7-dimethyl-7,8-dihydroquinazolin-5(6H)-one can be compared with other similar compounds, such as:
Quinazolinone Derivatives: These compounds share the quinazolinone core and may exhibit similar biological activities.
Fluorinated Aromatic Amines: Compounds with fluorinated aromatic rings often have unique properties, such as increased metabolic stability and enhanced binding affinity to biological targets.
Aminated Heterocycles: These compounds contain amino groups attached to heterocyclic cores and are commonly studied for their potential therapeutic applications.
The uniqueness of this compound lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C16H17FN4O |
|---|---|
Molekulargewicht |
300.33 g/mol |
IUPAC-Name |
4-amino-2-(4-fluoroanilino)-7,7-dimethyl-6,8-dihydroquinazolin-5-one |
InChI |
InChI=1S/C16H17FN4O/c1-16(2)7-11-13(12(22)8-16)14(18)21-15(20-11)19-10-5-3-9(17)4-6-10/h3-6H,7-8H2,1-2H3,(H3,18,19,20,21) |
InChI-Schlüssel |
HTYLLVSGHVAHRP-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CC2=C(C(=O)C1)C(=NC(=N2)NC3=CC=C(C=C3)F)N)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl 2-{bis[(4-nitrophenyl)sulfonyl]amino}benzoate](/img/structure/B11025593.png)
![2-[acetyl(2-methoxyethyl)amino]-N-[(2E)-4,5-dimethyl-1,3-thiazol-2(3H)-ylidene]-4-methyl-1,3-thiazole-5-carboxamide](/img/structure/B11025604.png)
![4-phenyl-3,4-dihydropyrimido[1,2-a]benzimidazol-2(1H)-one](/img/structure/B11025609.png)
![Ethyl [2-({[2-(pyridin-4-yl)quinolin-4-yl]carbonyl}amino)-1,3-thiazol-4-yl]acetate](/img/structure/B11025616.png)



![dimethyl 2-{1-[(2-bromophenyl)carbonyl]-2,2,8-trimethyl-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene}-1,3-dithiole-4,5-dicarboxylate](/img/structure/B11025638.png)
![7-(4-Ethylpiperazin-1-yl)-9-oxo-6,8-diazaspiro[4.5]dec-7-ene-10-carbonitrile](/img/structure/B11025640.png)
![7,8-dimethyl-3-(tetrahydrofuran-2-ylmethyl)-1-[3-(trifluoromethyl)phenyl]-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one](/img/structure/B11025653.png)
![3-amino-7,7-dimethyl-1-phenyl-7,8-dihydroimidazo[1,5-b]cinnolin-9(6H)-one](/img/structure/B11025657.png)
![4-[(2-Methylpropyl)carbamoyl]phenyl acetate](/img/structure/B11025664.png)
![N-(2-methoxybenzyl)-N~2~-[(4-oxo-3,4-dihydrophthalazin-1-yl)acetyl]-L-alaninamide](/img/structure/B11025676.png)
![N-[1H-benzimidazol-2-yl(phenyl)methyl]-4-(1-methyl-1H-indol-3-yl)butanamide](/img/structure/B11025681.png)
